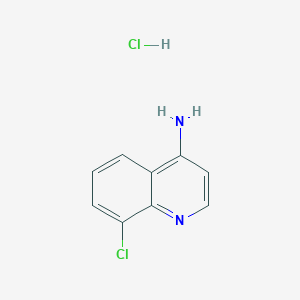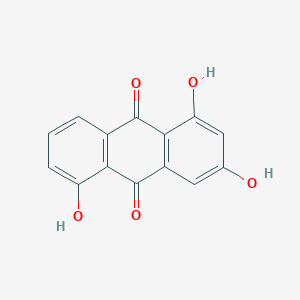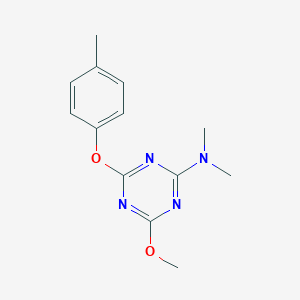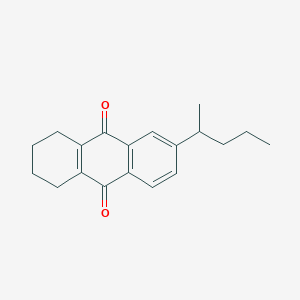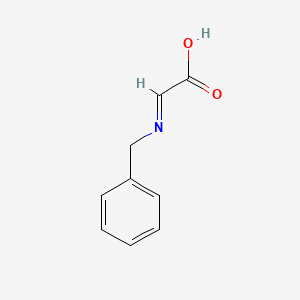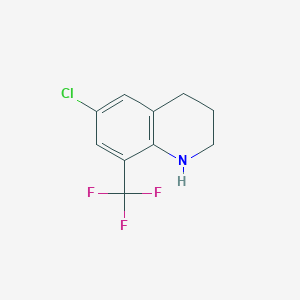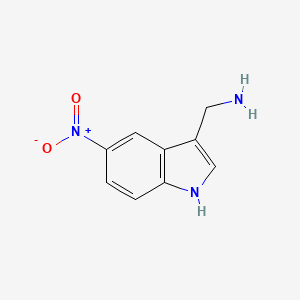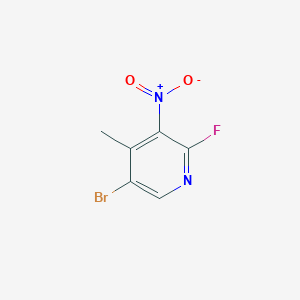![molecular formula C19H14N2O3 B15249136 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione CAS No. 62638-58-8](/img/structure/B15249136.png)
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its wide range of applications in natural products, biologically active synthetic drug candidates, and optoelectronic materials . The structure of this compound includes a pyridoquinoxaline core, which is a fused ring system containing nitrogen atoms.
Méthodes De Préparation
The synthesis of 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of benzylamine with 2-chloroquinoxaline in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve the use of transition-metal-free catalysis to ensure a more environmentally friendly process .
Analyse Des Réactions Chimiques
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a biologically active compound with applications in drug discovery and development . Additionally, it is used in the development of optoelectronic materials due to its unique electronic properties .
Mécanisme D'action
The mechanism of action of 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione can be compared with other similar compounds such as pyrrolopyrazine derivatives and other quinoxaline-based compounds. These compounds share similar structural features but may differ in their biological activity and applications . For example, pyrrolopyrazine derivatives have shown significant antimicrobial and antiviral activities, while quinoxaline-based compounds are more commonly used in optoelectronic materials .
Propriétés
Numéro CAS |
62638-58-8 |
|---|---|
Formule moléculaire |
C19H14N2O3 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
9-benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione |
InChI |
InChI=1S/C19H14N2O3/c22-17-11-16-18(23)20-14-8-4-5-9-15(14)21(16)19(24)13(17)10-12-6-2-1-3-7-12/h1-9,11,22H,10H2,(H,20,23) |
Clé InChI |
BQNDCFHTNQDVTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=C3C(=O)NC4=CC=CC=C4N3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)

